4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride
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Overview
Description
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride typically involves the reduction of dihydro isoquinoline intermediates. Common reducing agents used in this process include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation . The reaction conditions often involve refluxing the reactants in the presence of an acid catalyst such as hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as one-pot stereoselective synthesis. This approach allows for the simultaneous formation of multiple bonds and stereocenters, making the process more cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate dopamine release by competitively inhibiting the binding of certain ligands to dopamine receptors . This property makes it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
2-Methyl-4-amino-1,2,3,4-tetrahydroquinoline: Used in the synthesis of various therapeutic agents.
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: Studied for its potential use in treating neurodegenerative diseases.
Uniqueness
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with dopamine receptors and its potential use in treating neurological disorders set it apart from other similar compounds .
Properties
IUPAC Name |
4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-13-7-6-11(12,10(14)15)8-4-2-3-5-9(8)13;;/h2-5H,6-7,12H2,1H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHDGDTKDRUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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